2-Ethyl-1-hexanethiol
Overview
Description
2-Ethyl-1-hexanethiol is an organosulfur compound with the molecular formula C8H18S. It is also known as 2-ethylhexane-1-thiol. This compound is characterized by a thiol group (-SH) attached to a branched alkyl chain. It is a colorless to almost colorless liquid with a distinct odor, commonly used in various industrial applications .
Mechanism of Action
Target of Action
2-Ethyl-1-hexanethiol, also known as 2-Ethylhexanethiol, primarily targets a variety of surfaces such as metal oxides and metals . It acts on these surfaces to modify their properties.
Mode of Action
The interaction of this compound with its targets involves the formation of a self-assembled monolayer (SAM) on the surfaces . This compound modifies the surface by acting as a corrosion inhibitor, which prevents the degradation of the material by blocking the chemical reaction at the interface .
Biochemical Pathways
It is known that the compound forms a self-assembled monolayer on the surfaces, which can influence various biochemical reactions by increasing the stability of the surface .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of the surface properties of the targets. By forming a self-assembled monolayer on the surfaces, this compound acts as a corrosion inhibitor and increases the stability of the surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1-hexanethiol can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1-hexanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol group .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of 2-ethyl-1-hexanol and hydrogen sulfide into a reactor, where the reaction is catalyzed and the product is subsequently purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-hexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
2-Ethyl-1-hexanethiol has several applications in scientific research:
Biology: It serves as a model compound for studying thiol-based biochemistry.
Industry: It acts as a corrosion inhibitor and is used in the production of chemiresistive vapor sensors.
Comparison with Similar Compounds
- 1-Hexanethiol
- 1-Dodecanethiol
- 1-Octanethiol
- Cyclohexanethiol
- 3-Mercaptopropionic acid
Comparison: 2-Ethyl-1-hexanethiol is unique due to its branched alkyl chain, which provides distinct steric properties compared to linear thiols like 1-hexanethiol and 1-dodecanethiol. This branching can influence its reactivity and the stability of the self-assembled monolayers it forms. Additionally, its ability to act as a corrosion inhibitor and its applications in chemiresistive sensors set it apart from other thiols .
Properties
IUPAC Name |
2-ethylhexane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJMHYXRQZYNNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864041 | |
Record name | 1-Hexanethiol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
Record name | 2-Ethylhexanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
178.00 to 182.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethyl-1-hexanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in oil and alcohol | |
Record name | 2-Ethylhexanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.817-0.827 | |
Record name | 2-Ethylhexanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7341-17-5 | |
Record name | 2-Ethyl-1-hexanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7341-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007341175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanethiol, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanethiol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M9TA4S7BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Ethyl-1-hexanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-40.00 to -39.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethyl-1-hexanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 2-Ethylhexanethiol on the performance of CuInS2-based quantum dot light-emitting diodes (QLEDs)?
A1: 2-Ethylhexanethiol plays a crucial role in enhancing the performance of CuInS2/ZnS QLEDs by improving carrier balance. When used as a ligand to replace the original n-dodecanethiol capping on the quantum dot surface, it leads to improved current efficiency and external quantum efficiency. [] This ligand exchange strategy results in QLEDs with a lower turn-on voltage and higher luminance, making them promising for practical applications. []
Q2: How does the molecular structure of 2-Ethylhexanethiol influence its thermal stability in self-assembled monolayers (SAMs)?
A2: 2-Ethylhexanethiol forms SAMs on copper surfaces, but its thermal stability is limited compared to 2-phenylethanethiol. While 2-Ethylhexanethiol decomposes at 140°C, 2-phenylethanethiol remains stable at this temperature due to the presence of aromatic rings in its structure, which provide greater stability. [] This highlights the importance of molecular structure in determining the thermal stability of thiol-based SAMs.
Q3: What are the potential applications of 2-Ethylhexanethiol in materials science?
A4: 2-Ethylhexanethiol is a valuable compound in materials science, particularly for surface modification. Its ability to form self-assembled monolayers on metal surfaces like copper makes it useful for corrosion protection. [] Furthermore, its application extends to the development of high-performance optoelectronic devices like QLEDs, where it acts as a ligand for quantum dots, enhancing their efficiency and brightness. []
Q4: What analytical techniques are commonly employed to study 2-Ethylhexanethiol and its applications?
A5: Various analytical techniques are used to characterize and study 2-Ethylhexanethiol and its applications. Infrared and dielectric spectroscopy help understand its hydrogen bonding patterns and molecular dynamics. [] X-ray diffraction provides insights into its internal structure and arrangement within materials. [] In the context of surface modifications, contact angle measurements, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) are employed to analyze the formation, roughness, and decomposition of self-assembled monolayers. [] For QLED applications, researchers use techniques like measuring current efficiency and external quantum efficiency to evaluate the performance enhancement brought about by 2-Ethylhexanethiol. []
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